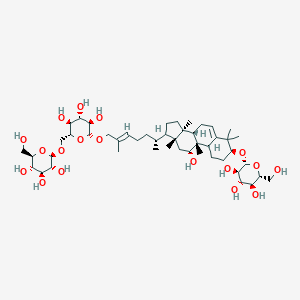
Carnosifloside VI
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carnosifloside VI is a natural product that is extracted from the plant Carissa spinarum. It has gained attention in recent years due to its potential therapeutic effects.
Wissenschaftliche Forschungsanwendungen
Neuroprotection and Alzheimer's Disease
Carnosifloside VI and related compounds like carnosine have been shown to offer neuroprotective effects, particularly in the context of Alzheimer's disease (AD). Studies have demonstrated that these compounds can protect against oxidative stress and inflammation in neurological conditions. For instance, carnosine can decrease oxidative stress in macrophages and modulate oxidative stress associated with AD. It has also been found to suppress Aβ1-42 fibril formation, a key feature of AD pathology, and protect microglial cells against Aβ-induced oxidative stress and inflammation (Caruso et al., 2021) (Caruso et al., 2019) (Aloisi et al., 2013).
Antioxidant and Anti-inflammatory Properties
Carnosifloside VI is known for its antioxidant and anti-inflammatory activities. Research has shown that it can modulate pro-oxidant and pro-inflammatory activities in macrophages, suggesting its potential in treating diseases characterized by high levels of oxidative stress and inflammation, such as atherosclerosis, cancer, depression, metabolic syndrome, and neurodegenerative diseases (Fresta et al., 2020).
Diabetes and Diabetic Nephropathy
In the context of diabetes and diabetic nephropathy, studies have demonstrated the beneficial effects of carnosine. It has been found to improve glucose metabolism and reduce symptoms of diabetic nephropathy in animal models, suggesting its potential as a therapeutic strategy for these conditions (Albrecht et al., 2017).
Exercise and Muscle Function
Carnosifloside VI and related compounds like carnosine have been studied for their roles in exercise and muscle function. Research indicates that these compounds can improve high-intensity exercise performance and are involved in muscle carnosine metabolism (Derave et al., 2010).
General Physiological Roles
More broadly, carnosine has been recognized for its physiological roles based on its biochemical properties, including pH buffering, metal-ion chelation, and protecting against advanced glycation and lipoxidation end-products. This underlines its potential therapeutic applications in various diseases where ischemic or oxidative stress is involved (Boldyrev et al., 2013).
Eigenschaften
CAS-Nummer |
109985-95-7 |
|---|---|
Produktname |
Carnosifloside VI |
Molekularformel |
C48H80O18 |
Molekulargewicht |
945.1 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(E,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C48H80O18/c1-22(20-61-42-40(59)38(57)35(54)29(65-42)21-62-43-39(58)36(55)33(52)27(18-49)63-43)9-8-10-23(2)24-15-16-46(5)30-13-11-25-26(48(30,7)31(51)17-47(24,46)6)12-14-32(45(25,3)4)66-44-41(60)37(56)34(53)28(19-50)64-44/h9,11,23-24,26-44,49-60H,8,10,12-21H2,1-7H3/b22-9+/t23-,24-,26-,27-,28-,29-,30+,31-,32+,33-,34-,35-,36+,37+,38+,39-,40-,41-,42-,43-,44+,46+,47-,48+/m1/s1 |
InChI-Schlüssel |
WWDDJYHDZQBKBW-POHRRBMFSA-N |
Isomerische SMILES |
C[C@H](CC/C=C(\C)/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C)C |
SMILES |
CC(CCC=C(C)COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C |
Kanonische SMILES |
CC(CCC=C(C)COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C |
Synonyme |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[(6R)-6-[(3S,8S,9R,10S,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahy |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



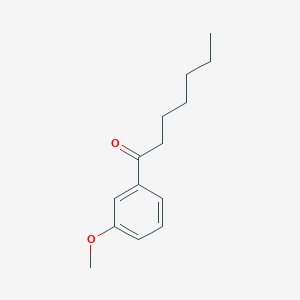
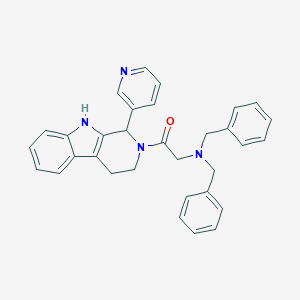
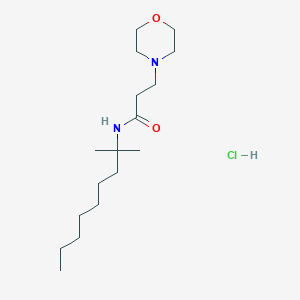
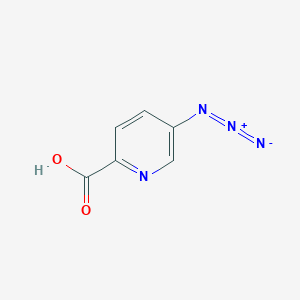



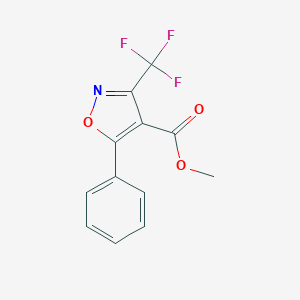



![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)
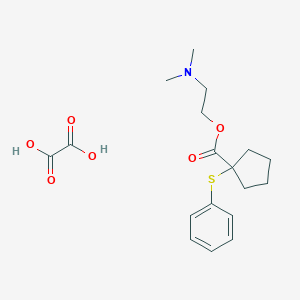
![(2-Methylbenzo[D]thiazol-6-YL)methanol](/img/structure/B25218.png)